Methyl 12-trimethylsilyloxyoctadecanoate

Description

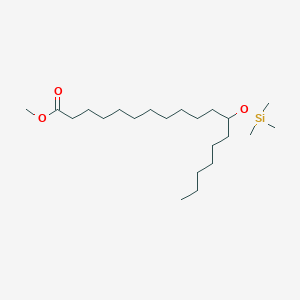

Methyl 12-trimethylsilyloxyoctadecanoate is a silyl-protected fatty acid ester characterized by a trimethylsilyl (TMS) ether group at the 12th carbon of an octadecanoic acid (C18) backbone. This compound is typically synthesized via silylation reactions, where a hydroxyl group in the precursor (e.g., methyl 12-hydroxyoctadecanoate) is replaced with a TMS group using reagents like trimethylsilyl chloride . The TMS group enhances lipophilicity and stabilizes the molecule against nucleophilic attack, making it valuable in organic synthesis as a protected intermediate .

Properties

CAS No. |

15075-70-4 |

|---|---|

Molecular Formula |

C22H46O3Si |

Molecular Weight |

386.7 g/mol |

IUPAC Name |

methyl 12-trimethylsilyloxyoctadecanoate |

InChI |

InChI=1S/C22H46O3Si/c1-6-7-8-15-18-21(25-26(3,4)5)19-16-13-11-9-10-12-14-17-20-22(23)24-2/h21H,6-20H2,1-5H3 |

InChI Key |

WBWFOZDCBKQZRY-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OC)O[Si](C)(C)C |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OC)O[Si](C)(C)C |

Synonyms |

12-(Trimethylsilyloxy)octadecanoic acid methyl ester |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester typically involves the following steps:

Hydroxylation: Octadecanoic acid is hydroxylated at the 12th carbon to form 12-hydroxyoctadecanoic acid.

Silylation: The hydroxyl group at the 12th carbon is then silylated using trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine to form 12-[(trimethylsilyl)oxy]octadecanoic acid.

Esterification: The carboxyl group of the silylated compound is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl 12-trimethylsilyloxyoctadecanoate can undergo oxidation reactions, particularly at the silyl ether group.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents like halides or other silylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones depending on the reaction conditions.

Reduction: The major product is the corresponding alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 12-trimethylsilyloxyoctadecanoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other silylated compounds.

Biology: The compound is used in studies involving lipid metabolism and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with biological membranes and enzymes. The trimethylsilyl group enhances the lipophilicity of the compound, allowing it to integrate into lipid bilayers and affect membrane fluidity. It can also interact with enzymes involved in lipid metabolism, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Methyl 12-Hydroxyoctadecanoate (CAS 141-23-1)

Molecular Formula : C₁₉H₃₈O₃

Molecular Weight : 314.5 g/mol

Functional Group : Hydroxyl (-OH) at C12, methyl ester (-COOCH₃)

Physical State : Solid at room temperature

Applications :

Key Differences :

- The hydroxyl group in methyl 12-hydroxyoctadecanoate increases polarity and reactivity compared to the TMS-protected derivative.

- Methyl 12-trimethylsilyloxyoctadecanoate is more lipophilic and stable under basic or nucleophilic conditions, making it preferable in multi-step syntheses .

Methyl 12-Methyltridecanoate (CAS 5129-58-8)

Molecular Formula : C₁₅H₃₀O₂

Molecular Weight : 242.4 g/mol

Functional Group : Methyl branch at C12, methyl ester (-COOCH₃)

Physical State : Likely liquid (inferred from shorter chain length)

Applications :

Key Differences :

- Shorter carbon chain (C15 vs. C18) reduces molecular weight and alters solubility.

- Lack of a hydroxyl or silyl group limits its utility in synthetic protection strategies.

Methyl 17-Methyloctadecanoate (CAS 55124-97-5)

Molecular Formula : C₂₀H₄₀O₂

Molecular Weight : 312.5 g/mol

Functional Group : Methyl branch at C17, methyl ester (-COOCH₃)

Applications :

- Potential use in specialty chemicals or polymer additives due to its branching .

Key Differences :

- Branching at C17 vs. functionalization at C12 results in distinct physical properties (e.g., melting point).

- The absence of a hydroxyl or silyl group limits its role as a synthetic intermediate.

2-Hydroxyethyl 12-Hydroxyoctadecanoate (CAS 102725-12-2)

Molecular Formula: C₂₀H₄₀O₄ Molecular Weight: 356.5 g/mol Functional Group: Two hydroxyl groups (C12 and C2-ethanol), ester linkage Applications:

Key Differences :

- Additional hydroxyl group increases hydrophilicity and reactivity compared to the TMS derivative.

- The ethanol moiety introduces hydrogen-bonding capacity, altering solubility and formulation compatibility.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group(s) | Physical State | Key Applications |

|---|---|---|---|---|---|

| This compound* | C₂₁H₄₄O₃Si | ~372.7 | TMS ether, methyl ester | Liquid | Synthetic intermediate |

| Methyl 12-Hydroxyoctadecanoate | C₁₉H₃₈O₃ | 314.5 | Hydroxyl, methyl ester | Solid | Pharmaceuticals, lipid research |

| Methyl 12-Methyltridecanoate | C₁₅H₃₀O₂ | 242.4 | Methyl branch, methyl ester | Liquid | Surfactants, lubricants |

| Methyl 17-Methyloctadecanoate | C₂₀H₄₀O₂ | 312.5 | Methyl branch, methyl ester | Liquid | Specialty chemicals |

| 2-Hydroxyethyl 12-Hydroxyoctadecanoate | C₂₀H₄₀O₄ | 356.5 | Diol, ester | Solid/Liquid | Cosmetics, emulsifiers |

*Inferred properties based on silylation chemistry and analogous compounds.

Research Findings and Trends

Functional Group Impact :

- Silyl ethers (e.g., TMS) enhance stability and lipophilicity, making them ideal for protecting hydroxyl groups during synthesis .

- Hydroxyl groups increase polarity and reactivity, favoring applications in analytical standards .

Chain Length and Branching :

- Longer chains (C18) improve thermal stability, while branching (e.g., C12 or C17 methyl groups) lowers melting points and enhances fluidity .

Regulatory Considerations :

- Esters with similar functional groups (e.g., hydroxyl, silyl ether) may be grouped for safety assessments under regulatory frameworks like REACH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.